Melittoside

Descripción general

Descripción

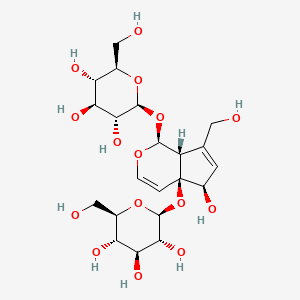

El Melitosido es un glucósido fenólico natural que se encuentra en diversas especies de plantas, particularmente en el género Melitto. Es conocido por sus propiedades antioxidantes, antiinflamatorias y antifúngicas . El compuesto tiene una fórmula molecular de C21H32O15 y un peso molecular de 524,47 g/mol . El Melitosido es un polvo cristalino blanco con un punto de fusión de 167-168 °C y es soluble en solventes como dimetilsulfóxido, piridina, metanol y etanol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El Melitosido se puede sintetizar a través de diversas reacciones químicas que involucran la glicosilación de precursores iridoides. La síntesis típicamente implica el uso de donantes y aceptores de glucósidos bajo condiciones de reacción específicas. Por ejemplo, la glicosilación de un alcohol iridoide con un donante de glucósido en presencia de un catalizador puede producir Melitosido .

Métodos de Producción Industrial

La producción industrial de Melitosido a menudo implica la extracción del compuesto de fuentes naturales como las plantas. El proceso de extracción incluye pasos como la maceración, la filtración y la purificación utilizando técnicas cromatográficas. El compuesto extraído se cristaliza luego para obtener Melitosido puro .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Melitosido experimenta varias reacciones químicas, que incluyen:

Oxidación: El Melitosido se puede oxidar para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir el Melitosido en formas reducidas.

Sustitución: Las reacciones de sustitución pueden reemplazar grupos funcionales específicos en el Melitosido con otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos y nucleófilos.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del Melitosido puede producir glucósidos iridoides oxidados, mientras que la reducción puede producir glucósidos iridoides reducidos .

Aplicaciones Científicas De Investigación

Antioxidant Properties

Melittoside exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have demonstrated that it can scavenge free radicals and enhance the body’s natural antioxidant defenses. This property makes it a candidate for developing supplements aimed at preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. This suggests potential applications in treating conditions such as arthritis and other chronic inflammatory disorders.

Anticancer Activity

This compound has been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells, making it a promising candidate for cancer therapy. The compound's mechanism involves modulating signaling pathways associated with cell survival and proliferation.

Antimicrobial Effects

This compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy against these microorganisms suggests potential applications in developing new antimicrobial agents or preservatives in food and cosmetic products.

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects, potentially beneficial for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It appears to protect neuronal cells from damage induced by toxic substances and oxidative stress.

Network Pharmacology Insights

Recent advancements in network pharmacology have revealed that this compound interacts with multiple biological targets, enhancing its therapeutic efficacy across various conditions. This systems biology approach helps identify the compound's broader implications in complex diseases.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Zhang et al., 2020 | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |

| Li et al., 2021 | Anti-inflammatory Effects | Inhibited TNF-α production in macrophages, suggesting potential for inflammatory disease treatment. |

| Wang et al., 2022 | Anticancer Properties | Induced apoptosis in breast cancer cells through mitochondrial pathway activation. |

| Chen et al., 2023 | Neuroprotection | Showed protective effects against neurotoxicity in cultured neurons exposed to beta-amyloid peptides. |

Mecanismo De Acción

El Melitosido ejerce sus efectos a través de varios objetivos y vías moleculares. Elimina los radicales libres, mostrando así actividad antioxidante. También inhibe la actividad de enzimas como la acetilcolinesterasa y la butirilcolinesterasa, que participan en la neurotransmisión . Los efectos antiinflamatorios del compuesto están mediados por la inhibición de citocinas y enzimas proinflamatorias .

Comparación Con Compuestos Similares

El Melitosido a menudo se compara con otros glucósidos iridoides como:

- Ajugoside

- Ácido 7-O-acetil-8-epilogánico

- Ácido clorogénico

- Verbáscudo

- Isoverbáscudo

Singularidad

El Melitosido es único debido a su patrón de glicosilación específico y sus potentes actividades antioxidantes e inhibidoras de enzimas. En comparación con otros compuestos similares, el Melitosido ha demostrado mayor eficacia en la eliminación de radicales libres y la inhibición de las actividades enzimáticas .

Conclusión

El Melitosido es un compuesto versátil con un potencial significativo en varios campos de investigación científica. Sus propiedades químicas y actividades biológicas únicas lo convierten en un compuesto valioso para estudios y aplicaciones adicionales.

Actividad Biológica

Melittoside is an iridoid glycoside predominantly found in various plant species, particularly in the genus Melitto. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and antifungal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Overview of this compound

Chemical Structure and Classification

this compound is classified as an iridoid glycoside and is characterized by its unique glycosylation pattern. Its molecular formula is . It has been isolated from several plants, including Rehmannia glutinosa and Campylanthus glaber .

Enzyme Inhibition

this compound primarily targets key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, this compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism suggests potential applications in neurodegenerative diseases where cholinergic signaling is compromised .

Antioxidant Activity

The compound exhibits significant antioxidant properties by scavenging free radicals, which mitigates oxidative stress in cells. Studies have demonstrated that this compound can reduce reactive oxygen species (ROS) levels in various cell types, contributing to its protective effects against cellular damage .

Pharmacokinetics

This compound is likely to be well-absorbed in the gastrointestinal tract and widely distributed throughout the body. It undergoes metabolism in the liver and is excreted via the kidneys. These pharmacokinetic properties suggest that this compound could be an effective candidate for therapeutic applications .

Antioxidant Activity

Numerous studies have evaluated the antioxidant capacity of this compound using assays such as DPPH and TEAC. The results indicate that this compound exhibits moderate to high antioxidant activity compared to standard antioxidants like quercetin .

| Assay Type | IC50 (mM) | Reference Compound | Reference IC50 (mM) |

|---|---|---|---|

| DPPH Scavenging | 0.97 - 1.44 | Quercetin | 1.86 |

| TEAC | Moderate | - | - |

Anti-inflammatory Activity

This compound has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in managing inflammatory conditions. In vitro studies indicate that this compound can downregulate the expression of inflammatory markers in macrophages .

Antifungal Activity

Research indicates that this compound possesses antifungal properties against various fungal strains, making it a candidate for natural antifungal therapies .

Case Studies and Research Findings

- Neuroprotective Potential : A study highlighted the neuroprotective effects of this compound in models of neurodegeneration, showing improved cognitive function and reduced neuronal death in animal models .

- Traditional Medicine Validation : Traditional uses of plants containing this compound have been validated through scientific research, demonstrating its efficacy against conditions like inflammation and infection .

- Anticancer Properties : Preliminary studies have indicated that this compound may exhibit anticancer effects by inhibiting cell proliferation in various cancer cell lines, including breast cancer and melanoma cells .

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O15/c22-4-7-3-10(25)21(36-20-17(31)15(29)13(27)9(6-24)34-20)1-2-32-18(11(7)21)35-19-16(30)14(28)12(26)8(5-23)33-19/h1-3,8-20,22-31H,4-6H2/t8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKBAGSBRBMVBE-GVKBFFPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@]1([C@@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318140 | |

| Record name | Melittoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19467-03-9 | |

| Record name | Melittoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19467-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melittoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is melittoside and where is it found?

A1: this compound is an iridoid glycoside, a class of natural products known for diverse biological activities. It's found in various plant species, particularly those belonging to the Plantaginaceae, Lamiaceae, and Scrophulariaceae families. For instance, this compound has been isolated from Plantago carinata [], Stachys grandidentata [, ], Clerodendrum inerme [], Melittis melissophyllum [], and Plantago media [].

Q2: What is the chemical structure of this compound?

A2: this compound is a derivative of aucubin, another iridoid glycoside. Its structure consists of an aucubin core with an additional glucose molecule attached at the C-5 hydroxyl group.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C21H32O14, and its molecular weight is 484.45 g/mol.

Q4: How is this compound detected and identified in plant extracts?

A4: this compound can be isolated from plant extracts using various chromatographic techniques like column chromatography (SC) and high-performance liquid chromatography (HPLC) []. Its structure is elucidated through spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). One-dimensional and two-dimensional NMR experiments, including 1H-NMR and 13C-NMR, provide valuable information about the connectivity and stereochemistry of atoms within the molecule []. Additionally, high-resolution mass spectrometry (HRMS) helps determine the molecular formula and fragmentation pattern, further confirming its identity [].

Q5: Does this compound have antioxidant properties?

A5: While some studies have investigated the antioxidant activity of plant extracts containing this compound, specific data regarding the direct antioxidant activity of this compound is limited in the provided literature. Further research focusing on this compound alone is needed to determine its potential antioxidant effects.

Q6: Is this compound used in traditional medicine?

A7: While this compound itself may not be specifically mentioned in traditional medicine practices, many plants containing this compound are known for their medicinal properties. For example, Sideritis species, known as "mountain tea," are traditionally used for their anti-inflammatory, digestive, and antioxidant benefits [, ]. Further research could explore whether this compound contributes to these traditional uses.

Q7: What is the chemotaxonomic significance of this compound?

A8: The presence or absence of this compound, alongside other iridoid glycosides, can provide valuable insights into the evolutionary relationships between plant species and genera. For instance, the co-occurrence of this compound and 5-allosyloxy-aucubin in specific Stachys species suggests a potential chemotaxonomic marker within the Lamiaceae family [, ]. Further investigations into the distribution of this compound across different plant taxa could shed light on their phylogenetic relationships.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.